![molecular formula C23H23N5O B2674765 N-(3-bromobenzyl)-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide CAS No. 1251616-81-5](/img/structure/B2674765.png)

N-(3-bromobenzyl)-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuro[3,2-d]pyrimidinone derivatives are known for their wide range of biological activities, including anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial properties . They have been considered as templates for drug discovery for many years .

Molecular Structure Analysis

The molecular structure of these compounds is complex and involves a number of tricyclic and tetracyclic fused benzofuro[3,2-d]pyrimidinone derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the aza-Wittig reaction of functionalized iminophosphoranes, reaction with carbon disulfide, and further reaction with alkyl halides or halogenated aliphatic esters .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Research has focused on synthesizing novel compounds derived from benzofuro[3,2-d]pyrimidine and evaluating their biological activities. For instance, studies have synthesized derivatives with potential anti-inflammatory, analgesic, anti-tuberculosis, anticonvulsant, and antimicrobial activities.

Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone, structurally related to benzofuro[3,2-d]pyrimidines, have shown significant anti-inflammatory and analgesic activities. These compounds act as cyclooxygenase inhibitors, highlighting their potential as therapeutic agents (A. Abu‐Hashem et al., 2020).

Antituberculosis Activity : Thiazole-aminopiperidine hybrid analogues, a category related to the structural framework of benzofuro[3,2-d]pyrimidine, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds have demonstrated significant activity against tuberculosis, showcasing their importance in combating bacterial infections (V. U. Jeankumar et al., 2013).

Anticonvulsant Potential : Derivatives based on 2-piperidinecarboxylic acid, similar to the target molecule, have been evaluated for their anticonvulsant activity. This research has led to the identification of compounds with enhanced activity against seizures, indicating the potential for developing new treatments for epilepsy (B. Ho et al., 2001).

Analgesic Properties Enhancement : Studies have also focused on modifying the structure of benzofuro[3,2-d]pyrimidine derivatives to optimize their biological properties. Modifications aimed at increasing the analgesic activity of these compounds have been explored, suggesting the potential for creating more effective pain relief medications (I. Ukrainets et al., 2015).

Antimicrobial Applications : The synthesis and evaluation of benzofuro[3,2-d]pyrimidine derivatives for their antimicrobial activities have been a focus of research. These compounds have been tested against a variety of bacterial and fungal strains, with some showing promising results. This indicates their potential application in developing new antimicrobial agents (G.Parameshwarappa & S.S.Sangapure, 2009).

Mecanismo De Acción

While the specific mechanism of action for “N-(3-bromobenzyl)-4-piperidin-1-yl1benzofuro[3,2-d]pyrimidine-2-carboxamide” is not available, related compounds have been found to possess both anticancer and analgesic properties . They have been found to attenuate thermal and mechanical allodynia induced by neuropathy and inhibit the proliferation of human cancer cell lines .

Direcciones Futuras

Propiedades

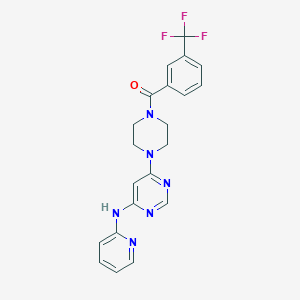

IUPAC Name |

4-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O/c1-16-6-11-19-21(27-18-9-7-17(14-24)8-10-18)20(15-25-22(19)26-16)23(29)28-12-4-2-3-5-13-28/h6-11,15H,2-5,12-13H2,1H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAUSCZLSOTSPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C#N)C(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B2674683.png)

![6-Ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2674685.png)

![Ethyl 3-[(2-methoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2674687.png)

![4-methoxy-2,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2674688.png)

![1-[(3aR,4R,6aR)-4-phenyl-hexahydro-1H-furo[3,4-b]pyrrole-3a-carbonyl]pyrrolidine](/img/structure/B2674689.png)

![1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea](/img/structure/B2674692.png)